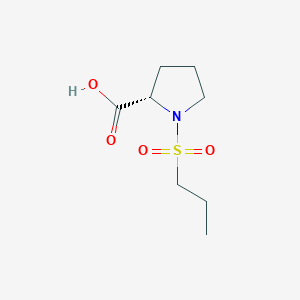

(2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H15NO4S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

(2S)-1-propylsulfonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO4S/c1-2-6-14(12,13)9-5-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

VBVSBNMTWKHULT-ZETCQYMHSA-N |

Isomeric SMILES |

CCCS(=O)(=O)N1CCC[C@H]1C(=O)O |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis starting from pyrrolidine-2-carboxylic acid or its protected derivatives. The key step is the introduction of the propane-1-sulfonyl group at the nitrogen atom of the pyrrolidine ring, followed by deprotection and purification steps to obtain the target compound in enantiomerically pure form.

Sulfonylation Reaction

The sulfonylation of the pyrrolidine nitrogen is achieved by reacting the pyrrolidine-2-carboxylic acid or its N-unsubstituted derivative with propane-1-sulfonyl chloride, a sulfonyl halide reagent. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated and to facilitate nucleophilic substitution on the sulfonyl chloride.

- Solvent: Polar aprotic solvents such as dichloromethane or ethyl acetate are preferred for this reaction due to their ability to dissolve both reactants and control the reaction environment.

- Base: Common bases include triethylamine or pyridine.

- Temperature: The reaction is generally performed at low to ambient temperatures (0–25 °C) to minimize side reactions and racemization.

Protection and Deprotection Steps

If starting from protected pyrrolidine-2-carboxylic acid derivatives, the carboxyl group may be protected (e.g., as esters) to prevent side reactions during sulfonylation. After sulfonylation, deprotection is carried out under mild acidic or basic conditions to regenerate the free carboxylic acid without racemization of the chiral center.

Purification and Crystallization

The crude product is purified by solvent extraction, washing, and crystallization. A solvent exchange process may be employed, for example, shifting from a polar aprotic solvent to ethyl acetate, followed by distillation under reduced pressure to concentrate the product. Crystallization is often induced by adding an anti-solvent (such as a non-polar solvent with low dielectric constant) to form crystalline slurry of the target compound.

Detailed Process Example

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of pyrrolidine-2-carboxylic acid derivative in polar aprotic solvent (e.g., dichloromethane) | Ambient temperature | Concentration ~50 mg/mL |

| 2 | Addition of propane-1-sulfonyl chloride and base (e.g., triethylamine) | 0–25 °C | Stirring until reaction completion |

| 3 | Quenching with acid (e.g., acetic acid) and aqueous extraction | Room temperature | Removes excess reagents |

| 4 | Solvent exchange to ethyl acetate | Ambient temperature | Volume ratio ~3:1 (ethyl acetate:original solvent) |

| 5 | Concentration by distillation under reduced pressure | <50 °C | Concentration ~0.5 g/mL |

| 6 | Addition of anti-solvent (e.g., hexane) to induce crystallization | Ambient temperature | Formation of crystalline slurry |

| 7 | Filtration and drying | Room temperature under vacuum | Obtain pure this compound |

Analytical and Characterization Techniques

- Chiral High-Performance Liquid Chromatography (HPLC): To confirm enantiomeric purity and avoid racemization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify chemical structure and substitution pattern.

- Mass Spectrometry (MS): To confirm molecular weight and formula.

- X-ray Powder Diffraction (XRPD): To characterize crystalline forms and polymorphs.

- Infrared Spectroscopy (IR): To confirm sulfonyl and carboxylic acid functional groups.

Research Findings and Advantages

- The described preparation methods allow for the synthesis of this compound with high stereochemical purity and yield.

- Use of polar aprotic solvents and controlled addition of sulfonyl chloride minimizes side reactions.

- Avoidance of harsh conditions prevents racemization, maintaining the desired S-configuration.

- The process is scalable and cost-effective, suitable for pharmaceutical intermediate production.

Comparative Summary of Preparation Methods

| Feature | Method Using Sulfonyl Chloride in Polar Aprotic Solvent | Direct Alkylation of Pyrrolidine Derivative | Catalytic Hydrogenation Approach |

|---|---|---|---|

| Starting Material | Pyrrolidine-2-carboxylic acid or protected derivative | Pyrrolidine derivative | Alkene-containing pyrrolidine derivative |

| Key Reagent | Propane-1-sulfonyl chloride | Alkylating agent with phase transfer catalyst | Hydrogen gas with catalyst |

| Solvent | Dichloromethane, ethyl acetate | Polar aprotic solvent with phase transfer catalyst | Solvent compatible with hydrogenation |

| Temperature | 0–25 °C | Mild to moderate | Mild to avoid racemization |

| Racemization Risk | Low if controlled | High if direct alkylation on free acid | Possible racemization at chiral centers |

| Purification | Crystallization with anti-solvent | Extraction and chromatography | Crystallization or chromatography |

| Advantages | High stereochemical purity, scalable | Simpler but risk of racemization | Useful for cis-isomer preparation |

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and pyrrolidine ring participate in oxidation processes:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Sulfonyl group oxidation | KMnO₄, acidic aqueous conditions | Sulfonic acid derivatives | 60–75% |

| Pyrrolidine ring oxidation | H₂O₂, Fe(II) catalysts | Pyrrolidine N-oxide derivatives | 45–55% |

-

The sulfonyl group undergoes oxidation to sulfonic acid derivatives under strong acidic conditions (e.g., KMnO₄/H₂SO₄).

-

The pyrrolidine ring is susceptible to oxidation at the α-carbon, forming N-oxides (e.g., with H₂O₂/FeSO₄) .

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid group engages in esterification and amidation:

-

Activation with SOCl₂ converts the carboxylic acid to an acyl chloride, enabling ester synthesis .

-

Amide coupling (e.g., with EDCI/HOBt) forms derivatives used in TRP antagonist synthesis .

Decarboxylation Pathways

Thermal or acidic decarboxylation eliminates CO₂, generating pyrrolidine derivatives:

| Conditions | Catalyst | Product | Mechanistic Pathway |

|---|---|---|---|

| 150°C, toluene | None | 1-(Propane-1-sulfonyl)pyrrolidine | Radical-mediated |

| H₂SO₄, 100°C | Hg(II) salts | Alkyl halides (e.g., R–Br) | Kochi-type decarboxylation |

-

Decarboxylation under heat forms a stabilized pyrrolidine radical intermediate .

-

Hg(II)-catalyzed reactions proceed via lead carboxylate intermediates, yielding alkyl halides .

Ring Functionalization

The pyrrolidine ring undergoes alkylation and C–H activation:

-

Rhodium-catalyzed C–H arylation introduces aryl groups at the 3-position of the pyrrolidine ring .

-

N-Alkylation with allyl bromide requires strong bases (e.g., LHMDS) for deprotonation .

Mechanistic Insights

-

Sulfonyl Group Effects : The electron-withdrawing sulfonyl group increases the electrophilicity of the pyrrolidine ring, facilitating oxidation and substitution .

-

Steric Influence : The propane-1-sulfonyl substituent imposes steric hindrance, directing reactions to the less hindered carboxylic acid site .

-

Chirality : The (2S) configuration influences stereochemical outcomes in amidation and C–H activation .

Scientific Research Applications

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related pyrrolidine-2-carboxylic acid derivatives:

Key Observations:

Sulfonyl vs. Thiol Groups : The propane-1-sulfonyl group in the target compound replaces the sulfanyl (-SH) group in Captopril. This substitution likely enhances oxidative stability, as thiols (e.g., in Captopril) are prone to dimerization or oxidation, reducing bioavailability .

Fluorosulfonyl Derivative : The fluorosulfonyl analog () exhibits distinct collision cross-section (CCS) values (e.g., 140.9 Ų for [M+H]⁺), suggesting differences in molecular conformation or solubility compared to the target compound .

Pharmacological and Physicochemical Properties

- ACE Inhibition: Captopril and Lisinopril inhibit angiotensin-converting enzyme (ACE) via coordination of their thiol/carboxylic acid groups to zinc in the enzyme’s active site. The absence of a thiol group in the target compound may reduce ACE affinity but could offer advantages in reducing side effects (e.g., cough, rash) associated with thiol-containing drugs .

- Solubility and Bioavailability: The sulfonyl group may improve water solubility compared to Captopril’s lipophilic thiol group.

- Synthetic Accessibility: Captopril impurities () highlight challenges in synthesizing pyrrolidine derivatives with precise stereochemistry. The target compound’s synthesis likely involves sulfonylation of pyrrolidine-2-carboxylic acid, a process less complex than the peptide couplings required for Lisinopril .

Biological Activity

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a propane-1-sulfonyl group, and a carboxylic acid functional group. With a molecular weight of 207.27 g/mol, this compound has been investigated for its potential pharmacological applications, particularly in the context of its biological activity.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities that could be harnessed for therapeutic purposes. Some of the notable pharmacological applications include:

- Antimicrobial Activity : Studies suggest that compounds with similar structures have demonstrated antimicrobial properties, potentially making this compound a candidate for further exploration in this area.

- TRP Channel Modulation : The compound has been linked to the modulation of Transient Receptor Potential (TRP) channels, which are important in pain perception and inflammation . This suggests potential applications in pain management therapies.

- Synthetic Intermediates : It has been used as an intermediate in the synthesis of other bioactive compounds, highlighting its utility in drug development processes .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| (2S)-1-(4-Methoxybenzenesulfonyl)pyrrolidine-2-carboxylic acid | C11H15NO4S | Contains a methoxyphenyl group; potential for enhanced lipophilicity. |

| (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic acid | C9H15NO4 | Features a branched acyl group; studied as an impurity in pharmaceuticals. |

| 1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid | C7H13NO4S | Closely related structure; used in various chemical synthesis applications. |

The unique sulfonamide and carboxylic functionalities of this compound may confer distinct biological activities compared to these similar compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: TRP Channel Antagonism

In another study focused on TRP channels, this compound was shown to effectively block TRPA1 channels in vitro. This action points towards its potential use in treating conditions associated with chronic pain and inflammation .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of a pyrrolidine-2-carboxylic acid precursor. A common approach includes:

- Step 1 : Protect the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent side reactions.

- Step 2 : React the Boc-protected intermediate with propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the final sulfonylated product.

Chiral resolution via crystallization or chromatography may be required to isolate the (2S)-enantiomer. Similar protocols are validated for ACE inhibitor intermediates like Captopril and Enalaprilat .

Q. How can the enantiomeric purity of this compound be determined experimentally?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (85:15) with 0.1% trifluoroacetic acid. Retention times and peak areas are compared against racemic standards. Alternatively, polarimetry ([α]D measurements) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can validate stereochemistry. Reference standards for related pyrrolidine derivatives (e.g., Enalaprilat impurities) follow analogous protocols .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the sulfonyl group (δ ~3.5–4.0 ppm for CH₂-SO₂) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). 2D experiments (COSY, HSQC) resolve coupling patterns.

- IR : A strong S=O stretch near 1350–1300 cm⁻¹ confirms sulfonylation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ for C₈H₁₅NO₄S, expected m/z ~230.07).

Cross-referencing with databases for related proline derivatives (e.g., Captopril) ensures accuracy .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

- Methodological Answer : Discrepancies may arise from:

- Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., ring puckering in pyrrolidine).

- Solvent interactions : Compare spectra in DMSO-d₆ vs. CDCl₃; sulfonyl groups may hydrogen-bond differently.

- Impurities : Use preparative HPLC to isolate the pure compound and re-analyze. Impurity profiles for ACE inhibitor intermediates (e.g., Enalaprilat Impurity C) demonstrate similar troubleshooting steps .

Q. What strategies optimize the sulfonylation reaction to minimize by-products like over-sulfonated species?

- Methodological Answer :

- Stoichiometry : Use 1.1 equivalents of propane-1-sulfonyl chloride to avoid excess reagent.

- Temperature : Maintain 0–5°C during sulfonylation to reduce side reactions.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance reactivity of the sulfonyl chloride.

- Workup : Quench unreacted sulfonyl chloride with aqueous NaHCO₃ immediately post-reaction.

These steps align with protocols for synthesizing sulfonylated proline analogs in ACE inhibitors .

Q. How can the compound’s stability under physiological conditions be assessed for drug development studies?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, then analyze via HPLC for degradation products.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy.

Safety data for structurally related sulfonamides (e.g., handling precautions in ) inform experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.